molecular formula C15H21ClN2O2 B2723404 2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421490-34-7

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2723404
CAS No.: 1421490-34-7
M. Wt: 296.8
InChI Key: SIYJYSUDWUVWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic organic compound belonging to the class of piperidinyl benzamide derivatives. This high-purity reagent is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Compounds within this structural class are frequently investigated in scientific research for their potential as molecular probes due to their ability to interact with various biological targets. Similar piperidine-containing structures have been explored in published research for their potential pharmacological profiles, including as potential antagonists or inhibitors . Researchers may utilize this chemical in foundational studies to elucidate structure-activity relationships, investigate signaling pathways, or for assay development in early-stage drug discovery. As a benzamide derivative featuring both chlorinated aromatic and piperidine moieties, it serves as a versatile chemical intermediate for further synthetic modification. Proper laboratory handling procedures should be followed, including the use of personal protective equipment. For complete handling, storage, and safety information, please refer to the material safety data sheet (MSDS). The product is supplied with a certificate of analysis confirming its identity and purity.

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYJYSUDWUVWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-(2-methoxyethyl)piperidin-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Key Structural Features

  • Benzamide Core : Provides a scaffold for biological activity.
  • Chloro Substituent : Enhances lipophilicity and may influence receptor binding.
  • Piperidine Ring : Imparts flexibility and potential for interaction with neurotransmitter receptors.

Medicinal Chemistry

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is being investigated as a potential therapeutic agent due to its ability to interact with various biological targets, including receptors involved in neurological and psychiatric disorders. Its structure suggests possible activity as an antagonist or modulator of neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamides have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities .

Antimicrobial Properties

Research has demonstrated that benzamide derivatives can exhibit antimicrobial activity against a range of pathogens. The mechanism often involves inhibition of bacterial growth or disruption of cellular processes, which could be relevant for developing new antibiotics .

Neuropharmacology

Due to its structural characteristics, this compound is being studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could lead to applications in treating conditions such as depression or schizophrenia .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules, which can be explored for additional therapeutic applications. Its reactivity allows it to participate in various chemical reactions, leading to the formation of new derivatives with potentially enhanced biological activities .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of related benzamide compounds on human cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells, demonstrating their potential as chemotherapeutic agents .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitter receptors by benzamide derivatives. The findings suggested that these compounds could effectively alter receptor activity, providing insights into their use in treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Benzamide Scaffolds

The following table summarizes key structural and synthetic differences between the target compound and selected analogues:

Compound Name (CAS/ID) Piperidine Substituent Benzamide Substituent Molecular Weight (g/mol) Yield (%) Key Features/Applications
Target Compound (1421515-40-3) 1-(2-Methoxyethyl) 2-Chloro 296.79 N/A Enhanced solubility via methoxy
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide (6e) 1-(4-Aminobenzyl) 3-(1,1,2,2-Tetrafluoroethyl) 410.18 65.2 High molecular weight; fluorinated
4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (8c) 1-(4-(3-Ethylthioureido)benzyl) 4-Chloro-2-methoxy N/A 65.2 Thiourea linkage; chloro-methoxy synergy
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide (S16/S17) 1-(2-Phenylethyl) Phenyl N/A N/A Psychoactive potential; bulky aryl group
2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride (1018619-52-7) Unsubstituted (piperidin-4-yl) 2-Chloro 275.17 N/A Hydrochloride salt; simpler structure

Key Observations

Substituent Effects on Solubility :

  • The 2-methoxyethyl group in the target compound introduces ether oxygen atoms, likely improving aqueous solubility compared to analogues with hydrophobic substituents (e.g., phenylethyl in S16/S17) .
  • Hydrochloride salts (e.g., 1018619-52-7) exhibit enhanced crystallinity and stability but may reduce lipophilicity .

Synthetic Yields :

  • Compounds with electron-withdrawing groups (e.g., 8c with 4-chloro-2-methoxybenzamide) show higher yields (65.2%) compared to fluorinated derivatives (6e, 65.2% vs. 8b, 35.2%), suggesting steric and electronic factors influence reaction efficiency .

Pharmacological Implications :

  • Piperidine substitution patterns correlate with receptor binding. For instance, phenylethyl-substituted analogues (S16/S17) are associated with opioid receptor activity, whereas the target compound’s methoxyethyl group may modulate CNS penetration or off-target effects .

Biological Activity

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features, including a chloro substituent and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to anticancer and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H20ClN2OC_{15}H_{20}ClN_{2}O with a molecular weight of approximately 284.79 g/mol. The compound's structure enhances its solubility and may influence its pharmacological properties.

PropertyValue
Molecular FormulaC15H20ClN2OC_{15}H_{20}ClN_{2}O
Molecular Weight284.79 g/mol
SolubilityEnhanced by methoxyethyl group

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with N-(1-(2-methoxyethyl)piperidin-4-yl)methyl amine. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The compound's mechanism of action may involve the modulation of specific molecular targets associated with cancer progression .

Key Findings:

  • IC50 Values: The compound showed IC50 values ranging from 19.9 µM to 75.3 µM against different cancer cell lines, indicating potent antiproliferative effects.
  • Mechanism: It may inhibit enzymes involved in cancer progression, although further studies are needed to elucidate the precise pathways involved.

Neuroprotective Effects

The presence of the piperidine moiety is believed to facilitate membrane permeability, enhancing the compound's ability to interact with central nervous system targets. Preliminary studies suggest that it may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Research Highlights:

  • Target Interaction: The compound has been shown to interact with receptors implicated in neurological disorders, suggesting a role in pain modulation and inflammation.
  • Potential Applications: Its unique structural features position it as a candidate for further development in treating conditions like Alzheimer's and Parkinson's diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

CompoundBiological ActivityIC50 Values (µM)
This compoundAnticancer, Neuroprotective19.9 - 75.3
Benzoylpiperidine derivativesAnticancer, Anti-inflammatoryRanges from 11.7 - 80 nM
Other benzamide derivativesVaries; often targets P2X7 receptorNot specified

Case Studies

Several case studies have highlighted the efficacy of benzamide derivatives in pharmacological applications:

  • Benzoylpiperidine Fragment : A study indicated that benzoylpiperidine fragments exhibit significant antiproliferative activity across various cancer cell lines, supporting their role as lead compounds in drug development .
  • P2X7 Receptor Inhibition : Research on similar compounds has demonstrated their potential as inhibitors of the P2X7 receptor, which is involved in pain pathways and inflammation .

Q & A

Q. What are the critical steps in synthesizing 2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide, and how is purity ensured?

The synthesis typically involves:

  • Piperidine intermediate formation : Alkylation of a protected piperidin-4-amine with 2-methoxyethyl groups.
  • Benzoylation : Reaction with 2-chlorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Deprotection : Acidic removal of protecting groups (e.g., Boc) using HCl .
  • Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity . Characterization via NMR (e.g., distinguishing methoxyethyl protons at δ 3.3–3.5 ppm) and mass spectrometry (molecular ion peak at m/z ~351) is critical .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation .
  • Storage : In a cool, dry place away from oxidizers and acids .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose per hazardous waste regulations . Note: Acute toxicity data is limited; assume precautionary measures .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • 1H/13C NMR : Identify key signals (e.g., piperidine CH2 at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C15H20ClN2O2) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methoxyethyl vs. Morpholine : Replacing the methoxyethyl group with morpholine in analogs reduces CNS penetration due to increased polarity .
  • Chlorine Position : Moving the chloro substituent from the 2- to 3-position on the benzamide ring decreases affinity for sigma-1 receptors by ~30% (based on SAR studies of similar benzamides) .
  • Piperidine Substitution : Methylation at the piperidine nitrogen enhances metabolic stability in hepatic microsomal assays .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting target affinities)?

  • Orthogonal Assays : Validate target binding using both radioligand displacement (e.g., [3H]-DTG for sigma receptors) and functional assays (calcium flux) .
  • Computational Modeling : Perform molecular docking to identify binding poses that explain selectivity discrepancies (e.g., interactions with Tyr116 vs. Glu172 in receptor pockets) .
  • Metabolite Screening : Rule out off-target effects from metabolites using LC-MS/MS .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL in PBS) .
  • Prodrug Design : Introduce ester moieties to the methoxyethyl group for enhanced absorption, followed by enzymatic hydrolysis in plasma .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to prolong half-life in rodent models .

Q. What are the limitations of current toxicity data, and how should they be addressed?

  • Gaps : No mutagenicity or carcinogenicity data is available .
  • Mitigation : Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) .
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (EC50) to assess environmental risks .

Methodological Guidance

Designing a robust SAR study for this compound:

  • Library Synthesis : Prepare 10–15 analogs with systematic substitutions (e.g., halogens, alkyl chains) on the benzamide and piperidine moieties .
  • Screening Cascade :

Primary Assay : High-throughput binding (IC50) against target receptors.

Secondary Assay : Functional activity (e.g., cAMP inhibition for GPCR targets).

Tertiary Assay : ADME profiling (Caco-2 permeability, microsomal stability) .

Interpreting contradictory crystallography and NMR data:

  • Dynamic Effects : NMR may show averaged signals for flexible methoxyethyl groups, whereas X-ray structures capture static conformations .
  • Solution vs. Solid-State : Use variable-temperature NMR to detect conformational exchange broadening (e.g., piperidine ring puckering) .

Best practices for ecological risk assessment:

  • Biodegradation : Perform OECD 301F (manometric respirometry) to estimate half-life in water .
  • Bioaccumulation : Calculate log P (estimated ~2.8) and compare to EPA criteria (log P >3.5 indicates high risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.